5,6-Dimethoxynicotinaldehyde oxime
Overview
Description
5,6-Dimethoxynicotinaldehyde oxime: is an organic compound with the molecular formula C8H10N2O3 It is a derivative of nicotinaldehyde, where the aldehyde group is converted to an oxime, and the aromatic ring is substituted with two methoxy groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxynicotinaldehyde oxime typically involves the reaction of 5,6-dimethoxynicotinaldehyde with hydroxylamine hydrochloride. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by the elimination of water.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6-Dimethoxynicotinaldehyde oxime can undergo oxidation reactions, where the oxime group can be converted to a nitroso or nitrate group.
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or nitrate derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,6-Dimethoxynicotinaldehyde oxime is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of heterocyclic compounds and other derivatives.
Biology: In biological research, this compound can be used to study the effects of oxime derivatives on biological systems. It may also be used in the development of new biochemical assays.
Medicine: Oxime compounds, including this compound, are investigated for their potential therapeutic properties. They may act as enzyme inhibitors or modulators, and their derivatives could be explored for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxynicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may act as a nucleophile in chemical reactions, participating in the formation or cleavage of chemical bonds.
Comparison with Similar Compounds
5,6-Dimethoxynicotinaldehyde: The parent compound without the oxime group.
5,6-Dimethoxy-2-nitrobenzaldehyde: A similar compound with a nitro group instead of the oxime.
5,6-Dimethoxy-3-pyridinecarboxaldehyde: A structural isomer with the methoxy groups at different positions.
Uniqueness: 5,6-Dimethoxynicotinaldehyde oxime is unique due to the presence of both methoxy and oxime functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(5,6-dimethoxypyridin-3-yl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-3-6(5-10-11)4-9-8(7)13-2/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPKWZVQQZZGSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=NO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138443-93-2 | |
Record name | 5,6-Dimethoxy-3-pyridinecarboxaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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